molecular formula C9H9Cl B157151 4-Chloro-alpha-methylstyrene CAS No. 1712-70-5

4-Chloro-alpha-methylstyrene

Cat. No.: B157151
CAS No.: 1712-70-5
M. Wt: 152.62 g/mol
InChI Key: WQDGTJOEMPEHHL-UHFFFAOYSA-N
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Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Chloro-alpha-methylstyrene are not well-studied. Therefore, it’s challenging to outline its impact on bioavailability. Like other styrene derivatives, it is likely to be lipophilic and may be absorbed through the skin, lungs, and gastrointestinal tract .

Result of Action

It’s important to note that safety data sheets indicate that inhalation of high vapor concentrations may cause symptoms like headache, dizziness, tiredness, nausea, and vomiting .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its physical state is a liquid, and it has a flash point of 73 °C, indicating that it can ignite under certain conditions . It should be stored in a well-ventilated place and kept cool to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-alpha-methylstyrene can be synthesized through the addition, hydrolysis, and elimination of p-dichlorobenzene. The process involves the following steps:

    Addition and Hydrolysis: Magnesium chips and tetrahydrofuran are added to a reaction pot and stirred while heating. An initiator, such as methyl iodide, is added at 60°C.

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process is optimized for higher yields and purity, often involving the use of stabilizers like tert-butylcatechol to prevent unwanted polymerization during storage and handling .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-alpha-methylstyrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-alpha-methylstyrene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-alpha-methylstyrene is unique due to the presence of both the chlorine atom and the alpha-methyl group. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and the ability to form polymers with specific characteristics .

Properties

IUPAC Name

1-chloro-4-prop-1-en-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl/c1-7(2)8-3-5-9(10)6-4-8/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDGTJOEMPEHHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169024
Record name 4-Chloro-alpha-methylstyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1712-70-5
Record name 1-Chloro-4-(1-methylethenyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1712-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-alpha-methylstyrene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-alpha-methylstyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-α-methylstyrene
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.440
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a slurry of triphenylmethylphosphonium bromide (71.4 grams (g), 200 millimole (mmole)) in 500 milliliters (ml) dry tetrahydrofuran (THF) (distilled from sodium/benzophenone), were slowly added dropwise 129 ml (200 mmole) 1.55 molar (M) n-butyllithium in hexane. The reaction mixture was stirred for 30 minutes at -10° C. whereafter a solution of 30.92 g (200 mmol) 4-chloroacetophenone in 100 ml dry THF was slowly added dropwise. The reaction mixture was then stirred for one hour at -10° C., slowly warmed to ambient temperature (about 23° C.) and stirring continued overnight. The mixture was thereafter filtered and the solvent removed by distillation at atmospheric pressure. Distillation, using a water aspirator, yielded 16.5 g (54.2% yield) of p-chloro-α-methylstyrene, boiling point (bp) 82°-86° C.
Name
triphenylmethylphosphonium bromide
Quantity
71.4 g
Type
reactant
Reaction Step One
Quantity
129 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30.92 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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